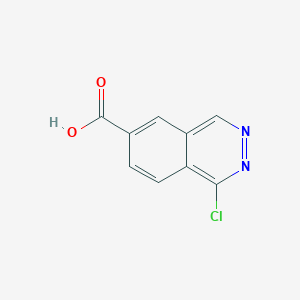

1-Chlorophthalazine-6-carboxylic acid

Beschreibung

Overview of Phthalazine (B143731) Heterocycles in Contemporary Chemical Research

Phthalazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. nih.gov Structurally, they consist of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, forming a bicyclic aromatic system. researchgate.net This core scaffold is a key component in numerous molecules that exhibit a wide array of biological activities. nih.govnih.gov Consequently, research into phthalazine derivatives has expanded significantly in recent decades, driven by their therapeutic potential. researchgate.netnih.gov

The pharmacological versatility of phthalazine derivatives is extensive, with demonstrated anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. osf.ioresearchgate.netlongdom.org For example, certain phthalazine-based compounds have been developed as potent inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are critical targets in oncology. researchgate.net Commercially available drugs such as the antihistamine Azelastine and the vasodilator Hydralazine are prominent examples that feature the phthalazine framework. osf.iosciforum.net The relative ease of synthesis and derivatization of the phthalazine ring system makes it a valuable building block for the discovery of new therapeutic agents. nih.govjournaljpri.com

Academic Significance of Halogenated Phthalazine Carboxylic Acid Derivatives

The incorporation of halogen atoms and carboxylic acid functionalities into the phthalazine backbone can profoundly alter the molecule's physicochemical and biological characteristics. nih.govnih.gov The introduction of halogens can modulate properties such as lipophilicity, metabolic stability, and the affinity of the molecule for its biological targets. nih.gov

The carboxylic acid group is a versatile functional handle in organic synthesis, allowing for a wide range of chemical modifications to create diverse molecular libraries for drug discovery programs. princeton.edulibretexts.org As a functional group, it can act as both a hydrogen bond donor and acceptor, which is often critical for molecular recognition within the active sites of enzymes and receptors. princeton.edu The synergistic combination of a halogen and a carboxylic acid on the phthalazine core results in "halogenated phthalazine carboxylic acid derivatives," a compound class with notable potential in medicinal chemistry. nih.gov These functional groups provide convenient points for further chemical elaboration, enabling the optimization of pharmacological profiles. princeton.edulibretexts.org

Specific Research Context of 1-Chlorophthalazine-6-carboxylic acid within Heterocyclic Chemistry

This compound represents a specific instance of a halogenated phthalazine carboxylic acid derivative. Its molecular architecture, which includes a chlorine atom at the 1-position and a carboxylic acid group at the 6-position of the phthalazine ring system, renders it a highly useful intermediate for the synthesis of more complex molecules. The chlorine atom is susceptible to nucleophilic substitution, which allows for the introduction of a wide variety of other functional groups. tandfonline.com In parallel, the carboxylic acid moiety serves as a reactive site for the formation of amides, esters, and other derivatives. libretexts.org

While specific, in-depth research focused exclusively on this compound is not extensively reported in the available literature, its structural motifs are present in compounds that have been investigated for a range of therapeutic purposes. For instance, related chlorinated and carboxylated heterocyclic compounds have been explored as potential activators of AMP-activated protein kinase (AMPK), a target for the treatment of conditions such as diabetic nephropathy. nih.gov The inherent synthetic utility of this compound, combined with the established biological significance of related compounds, positions it as a valuable building block in the fields of heterocyclic and medicinal chemistry.

Data Tables

Below are interactive data tables summarizing key information.

Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Chlorophthalazine (B19308) | 5784-45-2 | C8H5ClN2 | 164.59 | 109-112 chemicalbook.com |

| 6-Chloropyridazine-3-carboxylic acid | 5096-73-1 | C5H3ClN2O2 | 158.54 | Not Available |

| 6-Chloronaphthalene-1-carboxylic acid | 16650-53-6 | C11H7ClO2 | 206.62 | 213 biosynth.com |

| 6-Chloropicolinic acid | 4684-94-0 | C6H4ClNO2 | 157.55 | Not Available |

Examples of Bioactive Phthalazine Derivatives

| Compound Name | Therapeutic Class | Key Biological Target/Mechanism |

| Azelastine | Antihistamine | H1 receptor antagonist osf.iosciforum.net |

| Hydralazine | Antihypertensive | Vasodilator osf.iosciforum.net |

| Olaparib | Anticancer | PARP inhibitor researchgate.net |

| Vatalanib | Anticancer | VEGFR-2 inhibitor researchgate.net |

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H5ClN2O2 |

|---|---|

Molekulargewicht |

208.60 g/mol |

IUPAC-Name |

1-chlorophthalazine-6-carboxylic acid |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-7-2-1-5(9(13)14)3-6(7)4-11-12-8/h1-4H,(H,13,14) |

InChI-Schlüssel |

PVZQHKCCNMDQHK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(N=NC=C2C=C1C(=O)O)Cl |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Pathways of 1 Chlorophthalazine 6 Carboxylic Acid

Reactivity of the Phthalazine (B143731) Ring System

The phthalazine moiety is an aromatic, nitrogen-containing heterocycle, which inherently possesses a degree of electron deficiency. This is further influenced by the presence of a chloro-substituent, which provides a reactive site for nucleophilic attack.

Nucleophilic Substitution Reactions at the Chloro-Substituted Position

The chlorine atom at the C-1 position of the phthalazine ring is susceptible to nucleophilic substitution. This reactivity is enhanced by the adjacent nitrogen atom, which can stabilize the intermediate formed during the substitution process. A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of substituted phthalazine derivatives.

Research on analogous chlorophthalazine systems demonstrates that the chloro group can be readily displaced by nitrogen, oxygen, and sulfur nucleophiles. researchgate.net For instance, reactions with various amines, hydrazines, alcohols, and thiols can be used to introduce new functional groups at this position. The reaction of 1-chloro-4-arylphthalazines with hydrazine (B178648) hydrate (B1144303), for example, is a common method to produce hydrazinylphthalazine derivatives. nih.gov Similarly, treatment with sodium methoxide (B1231860) can yield the corresponding methoxy-substituted phthalazine. du.edu.eg

Table 1: Examples of Nucleophilic Substitution Reactions on Chlorophthalazines This table is based on reactions of analogous chlorophthalazine compounds.

| Nucleophile | Reagent Example | Product Type |

| Amine | Ethanolamine | 1-Aminoalkyl-phthalazine |

| Hydrazine | Hydrazine Hydrate | 1-Hydrazinyl-phthalazine nih.gov |

| Alcoholate | Sodium Methoxide | 1-Methoxy-phthalazine du.edu.eg |

| Thiolate | Sodium Thiophenolate | 1-Thiophenyl-phthalazine |

| Carbon Nucleophile | Malononitrile | 1-Dicyanomethyl-phthalazine researchgate.net |

These substitution reactions are fundamental in the synthesis of more complex phthalazine-based compounds, serving as a key step in building molecules with potential pharmacological applications. researchgate.netnih.gov

Electrophilic Aromatic Substitution on the Phthalazine Core

Electrophilic aromatic substitution (SEAr) on the 1-chlorophthalazine-6-carboxylic acid molecule is challenging. wikipedia.orgmasterorganicchemistry.com The phthalazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the ring towards attack by electrophiles. This deactivation is compounded by the electron-withdrawing effects of both the chloro group and the carboxylic acid group. numberanalytics.com

Oxidative and Reductive Transformations of the Phthalazine Moiety

The phthalazine ring can undergo both oxidative and reductive transformations, though these can sometimes lead to ring cleavage.

Oxidative Transformations: Oxidation of benzodiazenes with strong oxidizing agents like alkaline potassium permanganate (B83412) typically results in the degradation of the benzene (B151609) ring, yielding the corresponding diazine dicarboxylic acid. du.edu.eg In the case of this compound, this would likely lead to the formation of a pyridazine (B1198779) dicarboxylic acid derivative.

Reductive Transformations: Reduction of the phthalazine system can also be achieved. Catalytic hydrogenation or reduction with metals in acid can lead to the formation of 1,2,3,4-tetrahydrophthalazine (B88525) derivatives. This process involves the reduction of the N=N double bond within the pyridazine portion of the ring system.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the C-6 position is a versatile handle for a variety of chemical modifications, most notably amidation and esterification reactions. These transformations are crucial for creating derivatives with altered solubility, polarity, and biological interaction profiles.

Amidation Reactions and Carboxamide Formation

The carboxylic acid can be converted into a wide range of primary, secondary, and tertiary amides. This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. mdpi.com

Common methods for amidation include:

Activation with Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation between carboxylic acids and amines under mild conditions. libretexts.orgresearchgate.net

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂). rroij.com This acyl chloride then readily reacts with an amine to form the corresponding amide.

These methods have been successfully applied to synthesize amide derivatives of various heterocyclic carboxylic acids, including phenazine-1-carboxylic acid, a structurally related compound. rroij.comnih.gov This suggests that this compound can be readily converted to a variety of phthalazine-6-carboxamides.

Table 2: Representative Amidation Reactions

| Amine | Coupling Method | Product |

| Ammonia | SOCl₂, then NH₃(aq) rroij.com | 1-Chlorophthalazine-6-carboxamide |

| Benzylamine | DCC, THF | N-Benzyl-1-chlorophthalazine-6-carboxamide |

| Glycine methyl ester | EDC, DMF | Methyl (1-chlorophthalazine-6-carbonyl)glycinate researchgate.net |

Esterification Reactions and Ester Derivative Synthesis

Esterification is another key transformation of the carboxylic acid group, often accomplished through the Fischer esterification method. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. youtube.comjackwestin.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of water yields the ester. masterorganicchemistry.com This method is highly effective for synthesizing methyl, ethyl, and other simple alkyl esters. For example, phenazine-1-carboxylic acid has been successfully esterified by refluxing in anhydrous ethanol (B145695) with a catalytic amount of concentrated sulfuric acid. nih.govnih.gov

Table 3: Representative Esterification Reactions

| Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ (catalytic) | Methyl 1-chlorophthalazine-6-carboxylate |

| Ethanol | H₂SO₄ (catalytic) nih.gov | Ethyl 1-chlorophthalazine-6-carboxylate |

| n-Butanol | H₂SO₄ (catalytic) | n-Butyl 1-chlorophthalazine-6-carboxylate |

Alternatively, esters can be formed by reacting the sodium or potassium salt of the carboxylic acid (a carboxylate) with an appropriate alkyl halide in an SN2 reaction. libretexts.org

Reactions with Nucleophiles (e.g., Hydrazine Derivatives)

The chlorine atom at the 1-position of the phthalazine ring is susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone for the chemical transformation of 1-chlorophthalazine (B19308) derivatives, allowing for the introduction of a variety of functional groups. Hydrazine and its derivatives are potent nucleophiles that readily react with 1-chlorophthalazines to form hydrazinophthalazines. This reaction is a key step in the synthesis of various biologically active compounds.

The general reaction involves the displacement of the chloride ion by the hydrazine nucleophile. The reaction typically proceeds under mild conditions, often in a suitable solvent like ethanol. The resulting hydrazinophthalazine can exist in different tautomeric forms.

Table 1: Examples of Nucleophilic Substitution on Chloro-Substituted Nitrogen Heterocycles with Hydrazine

| Starting Material | Nucleophile | Product | Reaction Conditions |

| 1-Chlorophthalazine | Hydrazine hydrate | 1-Hydrazinophthalazine | Ethanol, reflux |

| 4-Substituted Chlorophthalazines | Hydrazine | 4-Substituted Hydrazinophthalazines | Not specified |

| 1-Aryl-3,2-benzoxazin-4-ones | Hydrazine | Bis-phthalazinone | Refluxing ethanol longdom.org |

The nucleophilic character of hydrazine also allows it to react with other carbonyl-containing precursors to form phthalazine structures. For instance, the reaction of phthalic anhydrides with hydrazine hydrate is a common method for the synthesis of phthalazinones longdom.org. Similarly, dimethylphthalate derivatives can react with hydrazine to form phthalhydrazides, which can then be chlorinated longdom.org.

The condensation of hydrazine with an aldehyde or ketone involves the nucleophilic addition of the nitrogen base, which can be catalyzed by acid, followed by the elimination of water to yield a hydrazone or an azine dtic.mil. While not a direct reaction of the carboxylic acid, this highlights the versatility of hydrazine as a nucleophile in reactions with carbonyl compounds.

Decarboxylation Pathways

The removal of the carboxyl group from this compound, a process known as decarboxylation, results in the formation of 1-chloro-6-substituted-phthalazine, where the substituent is typically a hydrogen atom. The decarboxylation of aromatic carboxylic acids can be challenging and often requires specific conditions.

Several methods for the decarboxylation of aryl carboxylic acids have been developed, although specific studies on this compound are not prevalent in the literature. General approaches include thermal decarboxylation, often facilitated by the presence of electron-withdrawing groups or a catalyst. For instance, the decarboxylation of phthalic acids has been observed in microbiological systems, where phthalic acid is converted to benzoic acid nih.gov.

Another potential pathway is metal-catalyzed decarboxylation. For example, copper has been used as a catalyst in the decarboxylation of aromatic carboxylic acids. The Hunsdiecker reaction, which involves the decarboxylation of the silver salt of a carboxylic acid in the presence of a halogen, is another classic method, though it leads to a halodecarboxylation libretexts.org. More modern methods involve photoredox catalysis, which can facilitate decarboxylation under mild conditions rsc.org. The thermal decomposition of diacyl peroxides can also lead to decarboxylation via a radical mechanism libretexts.org.

Table 2: General Decarboxylation Methods for Aryl Carboxylic Acids

| Method | Description | Key Features |

| Thermal Decarboxylation | Heating the carboxylic acid, sometimes with a catalyst. | Often requires high temperatures; facilitated by ortho- or para-electron-withdrawing groups. |

| Metal-Catalyzed Decarboxylation | Use of transition metals like copper or palladium. | Can proceed under milder conditions than purely thermal methods. |

| Hunsdiecker Reaction | Reaction of a silver carboxylate with a halogen. | Results in the replacement of the carboxyl group with a halogen atom libretexts.org. |

| Photoredox Catalysis | Use of a photocatalyst and light to initiate decarboxylation. | Mild reaction conditions; proceeds via a radical mechanism rsc.org. |

| Bacterial Decarboxylation | Enzymatic decarboxylation by microorganisms. | Highly specific and occurs under physiological conditions nih.gov. |

Intermolecular and Intramolecular Transformation Mechanisms

Nucleophilic Acyl Substitution Mechanisms in Carboxylic Acid Derivatives

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. In these reactions, a nucleophile replaces the hydroxyl group of the carboxylic acid. However, the hydroxyl group is a poor leaving group, and therefore, the carboxylic acid must typically be activated before substitution can occur.

The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. libretexts.orglibretexts.org The reaction is often catalyzed by either acid or base.

Acid-Catalyzed Mechanism: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile.

Base-Promoted Mechanism: A strong nucleophile can directly attack the carbonyl carbon. For carboxylic acids, a strong base will first deprotonate the acid to form a carboxylate, which is generally unreactive toward nucleophilic substitution due to the negative charge.

Therefore, direct nucleophilic substitution on a carboxylic acid is uncommon. Instead, the carboxylic acid is usually converted into a more reactive derivative, such as an acyl chloride, an acid anhydride (B1165640), or an ester. libretexts.orglibretexts.org

Reactivity of Carboxylic Acid Derivatives: The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows this trend: Acyl Chlorides > Acid Anhydrides > Esters > Amides libretexts.org

Table 3: Common Conversions of Carboxylic Acids for Nucleophilic Acyl Substitution

| Reagent | Reactive Intermediate Formed | Subsequent Reaction with Nucleophile |

| Thionyl chloride (SOCl₂) | Acyl chloride | Highly reactive towards a wide range of nucleophiles (alcohols, amines, etc.). |

| Alcohol (in the presence of an acid catalyst) | Ester | Can undergo transesterification or aminolysis. |

| Dicyclohexylcarbodiimide (DCC) | Activated ester | Reacts with amines to form amides. |

Acyl Migration Phenomena in Carboxylic Acid-Containing Systems

In molecules containing both a carboxylic acid and a hydroxyl or amino group, intramolecular esterification or amidation can occur, leading to the formation of a lactone or a lactam, respectively. This process can sometimes be reversible, with the acyl group migrating between the different nucleophilic sites.

A well-documented example of acyl migration occurs in the context of drug metabolism, where carboxylic acid-containing drugs can form acyl glucuronides. The acyl group in these conjugates can migrate between the different hydroxyl groups of the glucuronic acid moiety. This migration can lead to the formation of reactive isomers that may be implicated in drug toxicity. longdom.orgnih.govnih.gov

Derivatization Strategies and Analogue Development of 1 Chlorophthalazine 6 Carboxylic Acid

Synthesis of Substituted Phthalazine-6-carboxylic Acid Analogues

The generation of analogues of 1-chlorophthalazine-6-carboxylic acid can be broadly categorized into modifications at the C-1 position and variations at other positions on the phthalazine (B143731) ring. These strategies are crucial for fine-tuning the electronic and steric properties of the molecule.

The chlorine atom at the C-1 position of the phthalazine ring is a key site for nucleophilic substitution, enabling the introduction of a diverse range of functional groups. This reactivity is a cornerstone of analogue development, allowing for the synthesis of libraries of compounds with varied substituents.

The displacement of the chloro group is typically achieved by reaction with various nucleophiles. For instance, nitrogen-based nucleophiles, such as primary and secondary amines, readily displace the chloride to form aminophthalazine derivatives. A common example is the reaction with p-phenylenediamine (B122844) in a suitable solvent like butanol, which yields the corresponding N¹-(phthalazin-1-yl)benzene-1,4-diamine. nih.gov Similarly, reactions with substituted piperazine (B1678402) derivatives in ethanol (B145695) can produce 1-piperazinylphthalazines. nih.gov

Oxygen-containing nucleophiles also play a significant role in the derivatization at the C-1 position. The reaction with alkoxides or phenoxides leads to the formation of alkoxy- or aryloxyphthalazine ethers, respectively. nih.gov This nucleophilic substitution reaction proceeds via an ipso addition of the nucleophile, forming a transient anionic intermediate, followed by the departure of the chloride ion to yield the substituted product. nih.gov

Furthermore, hydrazine (B178648) hydrate (B1144303) can be employed as a nucleophile to replace the chloro group, leading to the formation of hydrazinylphthalazine derivatives. google.comderpharmachemica.com This transformation is typically carried out by reacting the 1-chlorophthalazine (B19308) with hydrazine hydrate in a solvent such as ethanol or tetrahydrofuran. google.comderpharmachemica.com

The following table summarizes the types of nucleophiles used for substitution at the C-1 position and the resulting products.

| Nucleophile Type | Example Nucleophile | Reaction Conditions | Product Type |

| Nitrogen | p-Phenylenediamine | Butanol, reflux | N-Arylphthalazine |

| Nitrogen | Piperazine | Ethanol, reflux | 1-Piperazinylphthalazine |

| Oxygen | Alkoxide/Phenoxide | - | Alkoxy/Aryloxyphthalazine |

| Nitrogen | Hydrazine hydrate | Ethanol or THF | Hydrazinylphthalazine |

This table provides a generalized overview of substitution reactions at the C-1 position of the phthalazine ring.

For instance, the introduction of a chloro group at the C-4 position of the phthalazine core has been shown to enhance lipophilicity, which can be a favorable characteristic in certain therapeutic applications. nih.gov The synthesis of 1,4-dichlorophthalazine (B42487) can be achieved by treating the corresponding phthalazinone precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov

Moreover, the incorporation of small alkyl groups, such as a methyl group at the C-4 position, can also modulate the biological profile of the resulting compound. nih.gov Substitutions at the 6- and 7-positions have also been explored, with examples including the introduction of dimethyl and dichloro substituents. acs.org These modifications are typically introduced at an earlier stage in the synthesis, starting from a suitably substituted phthalic anhydride (B1165640) or benzoic acid derivative.

| Position | Substituent | Synthetic Precursor |

| 4 | Chloro | Phthalazinone |

| 4 | Methyl | Substituted phthalazinone |

| 6, 7 | Dimethyl | Substituted phthalic anhydride |

| 6, 7 | Dichloro | Substituted phthalic anhydride |

This table illustrates examples of functional group variations at different positions of the phthalazine ring.

Formation of Carboxylic Acid Derivatives from this compound

The carboxylic acid group at the C-6 position is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various acyl derivatives. These derivatives can exhibit different chemical and biological properties compared to the parent carboxylic acid.

The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. Esterification can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. For example, refluxing the carboxylic acid with ethanol can yield the corresponding ethyl ester. researchgate.net

Amide synthesis often proceeds through the activation of the carboxylic acid. One common method involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with a primary or secondary amine. Alternatively, peptide coupling reagents can be used to directly form the amide bond between the carboxylic acid and an amine. A more elaborate method involves the conversion of a related ester to a hydrazide, followed by an azide (B81097) coupling procedure with an amine to form the desired amide. nih.govnih.gov

| Derivative | Reagents | General Conditions |

| Ester | Alcohol (e.g., Ethanol) | Acid catalyst, reflux |

| Amide | 1. Thionyl chloride; 2. Amine | 1. Formation of acyl chloride; 2. Reaction with amine |

| Amide | Amine, Peptide coupling agent | Direct coupling |

| Amide | 1. Hydrazine; 2. Sodium nitrite (B80452)/HCl; 3. Amine | Azide coupling method |

This table outlines common methods for the synthesis of esters and amides from a carboxylic acid.

Hydrazide derivatives are important intermediates and can also possess biological activity. The most common route to synthesize a hydrazide from a carboxylic acid derivative is through the hydrazinolysis of the corresponding ester. researchgate.netnih.gov The ester is refluxed with hydrazine hydrate in a solvent like ethanol to yield the desired acid hydrazide. researchgate.netnih.govnih.gov This reaction is generally efficient and provides the hydrazide in good yield.

A research study demonstrated the synthesis of 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide by refluxing the corresponding ethyl ester with hydrazine hydrate in ethanol for 6 hours. nih.gov

Beyond esters, amides, and hydrazides, the carboxylic acid functionality can be converted into other acyl derivatives, further expanding the chemical space of accessible analogues. One important intermediate is the acyl azide, which can be generated from the corresponding hydrazide. nih.govnih.gov The hydrazide is treated with a cold solution of sodium nitrite in the presence of acid (e.g., acetic acid and hydrochloric acid) to form the acyl azide in situ. nih.gov This reactive intermediate can then be coupled with various nucleophiles, such as amines or amino acid esters, to form amides and peptide derivatives. nih.govnih.gov

Furthermore, hydrazides can be condensed with aldehydes or ketones to form hydrazones. researchgate.net For example, a hydrazide can be reacted with an aromatic aldehyde in a solvent like ethanol to produce the corresponding hydrazone derivative. researchgate.net

The carboxylic acid itself can be converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride is a highly reactive intermediate that can be used to synthesize a variety of other acyl derivatives, including esters, amides, and anhydrides. libretexts.org

| Acyl Derivative | Synthetic Precursor | Key Reagents |

| Acyl Azide | Hydrazide | Sodium nitrite, Acid |

| Hydrazone | Hydrazide | Aldehyde or Ketone |

| Acyl Chloride | Carboxylic Acid | Thionyl chloride |

This table summarizes the synthesis of other acyl derivatives from the carboxylic acid or its derivatives.

Applications in Advanced Organic Synthesis and Chemical Biology Research

1-Chlorophthalazine-6-carboxylic acid as a Synthon in Organic Synthesis

In the realm of retrosynthetic analysis, a synthon is defined as an idealized molecular fragment that represents a potential starting material in the synthesis of a more complex target molecule. ajrconline.orgajrconline.orgamazonaws.com this compound serves as a prominent synthon, providing a pre-formed phthalazine (B143731) core that can be strategically elaborated through sequential or orthogonal reactions at its two distinct functional handles.

The phthalazine framework is a key component in numerous polycyclic and heterocyclic systems with significant biological and material properties. The strategic placement of the chloro and carboxylic acid groups on this compound makes it an ideal precursor for constructing intricate molecular architectures.

The chloro group at the 1-position is susceptible to nucleophilic aromatic substitution and, more importantly, serves as a handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, alkyl, or amino groups. For instance, building upon methodologies used for related chlorophthalazines, Suzuki-type cross-coupling can be employed to synthesize 1-arylphthalazine derivatives. researchgate.net

Simultaneously, the carboxylic acid at the 6-position offers another site for modification. It can be converted into esters, amides, or other functional groups. Furthermore, it can participate in cyclization reactions. For example, chemistry developed for the synthesis of pyrazolo[1,2-b]phthalazine-diones from related phthalazine precursors could be adapted, where the carboxylic acid or its derivatives act as a key reactive partner in the annulation process to build additional fused rings. longdom.org The presence of these two functional groups allows for a modular approach to building libraries of complex heterocyclic compounds with diverse substitution patterns.

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy in organic synthesis. The structure of this compound is well-suited for the design of such processes.

A potential tandem sequence could involve an initial palladium-catalyzed cross-coupling reaction at the chloro-position, followed by an intramolecular reaction involving the carboxylic acid moiety. For instance, a hypothetical cascade could begin with a Suzuki or Buchwald-Hartwig coupling to install a substituent at the 1-position that contains a nucleophilic group. This intermediate could then undergo an intramolecular cyclization with the carboxylic acid group (or an activated form like an acyl chloride) at the 6-position to form a complex, multi-ring system in one pot.

Furthermore, tandem reactions involving C-H activation are conceivable. Drawing from palladium-catalyzed processes on similar systems, a sequence involving decarboxylative C–H arylation could be envisioned. arkat-usa.org This highlights the potential of the compound to participate in advanced, step-economical synthetic transformations.

Functional Group Chemistry in Complex Molecular Architecture

The distinct reactivity of the carboxylic acid and the chloro substituent allows for their strategic use in directing reactions and building molecular complexity.

A significant challenge in organic synthesis is the selective functionalization of a specific C-H bond. rsc.org One of the most powerful strategies to emerge is the use of directing groups that position a metal catalyst near a target C-H bond. Carboxylic acids have proven to be exceptional in this role as they can be subsequently removed without a trace, a concept often described as a "two birds with one stone" strategy. sioc-journal.cnrsc.org

In the context of this compound, the carboxyl group at the 6-position is perfectly positioned to direct the functionalization of the C-H bond at the 5-position of the phthalazine ring. rsc.orgresearchgate.net Through chelation, the carboxylic acid can guide a transition metal catalyst (e.g., palladium or rhodium) to selectively activate the ortho C-H bond, enabling the introduction of aryl, alkyl, or other groups at this specific site. researchgate.net Following this directed functionalization, the carboxylic acid group can be removed via decarboxylation, leaving a functionalized phthalazine core that would be difficult to access through classical methods. arkat-usa.org This traceless directing group strategy offers a sophisticated method for regioselective synthesis, enhancing molecular complexity in a controlled manner. arkat-usa.orgrsc.org

The chloro substituent at the 1-position of the phthalazine ring is a key functional handle for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. While aryl chlorides were once considered challenging substrates compared to bromides or iodides, the development of advanced catalyst systems with bulky, electron-rich phosphine (B1218219) ligands has made their use routine. nih.gov

This chloro group enables a variety of C-C and C-N bond-forming reactions, allowing for the introduction of diverse substituents. The Suzuki-Miyaura coupling, for example, can be used to introduce aryl or heteroaryl groups by reacting this compound with boronic acids or their esters. researchgate.net Other important transformations include the Buchwald-Hartwig amination for installing amine groups, the Sonogashira coupling for adding terminal alkynes, and the Heck reaction for creating carbon-carbon bonds with alkenes. This versatility makes the chloro substituent a cornerstone for the strategic diversification of the phthalazine scaffold.

Table 1: Potential Cross-Coupling Reactions at the 1-Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (Aryl) | Pd(PPh₃)₄, Pd(OAc)₂ |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃ / Ligand |

| Sonogashira | R-C≡CH | C-C (Alkynyl) | PdCl₂(PPh₃)₂ / CuI |

| Heck | Alkene | C-C (Alkenyl) | Pd(OAc)₂ |

Development of Phthalazine-Based Molecular Probes and Research Tools

The phthalazine core is a recognized pharmacophore present in numerous biologically active compounds. nih.gov Derivatives have shown promise as potent inhibitors of key cellular targets, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are crucial in cancer progression. nih.govnih.gov

This compound is an ideal starting scaffold for the development of phthalazine-based molecular probes and research tools to investigate these biological pathways. Its two functional groups allow for the creation of chemical libraries through combinatorial synthesis.

For example, the chloro group can be substituted with a variety of aromatic and heterocyclic moieties via Suzuki coupling to explore the structural requirements for binding to a kinase active site. researchgate.net Simultaneously, the carboxylic acid can be converted into a library of amides or esters. This functionalization is critical as these groups can form key hydrogen bond interactions with amino acid residues in a protein's binding pocket, enhancing affinity and selectivity. nih.gov

A molecular probe based on this scaffold could be designed where the phthalazine core provides the primary binding motif, and appended groups are used to modulate potency, selectivity, or physical properties like solubility and cell permeability. For instance, a fluorescent dye could be attached to the carboxylic acid terminus to create a probe for use in cellular imaging experiments to visualize the localization of a target protein. The systematic modification of this scaffold allows researchers to dissect structure-activity relationships and develop potent and selective tools for chemical biology research. nih.gov

Structural Scaffolds for Mechanistic Investigations of Biological Interactions

This compound serves as a valuable structural scaffold in the field of chemical biology for probing and understanding intricate biological interactions. Its rigid bicyclic phthalazine core, combined with the reactive chloro substituent and the ionizable carboxylic acid group, provides a versatile platform for the systematic development of molecular probes. These probes are instrumental in elucidating the mechanisms of action and structure-activity relationships of biologically active molecules.

The inherent structural features of this compound allow for its incorporation into larger molecules, enabling the study of how specific structural motifs influence binding affinity and functional outcomes at the molecular level. The carboxylic acid group can engage in crucial hydrogen bonding and electrostatic interactions within biological targets, such as enzyme active sites or receptor binding pockets. mdpi.comnih.gov This interaction is often critical for anchoring the molecule and orienting the rest of the scaffold for optimal engagement with the target protein.

Researchers can systematically modify the phthalazine core and the position of the carboxylic acid to investigate the spatial and electronic requirements for molecular recognition. By observing how these structural changes affect biological activity, scientists can map the interaction landscape of a particular protein or enzyme. This approach is fundamental to understanding the principles of molecular recognition, which underpins all biological processes. The insights gained from these studies are crucial for the rational design of more potent and selective therapeutic agents.

Design of Ligands for Specific Enzyme or Receptor Interaction Studies (e.g., PARP-1 Inhibition)

A significant application of this compound is in the design of ligands for specific enzymes and receptors, with a notable example being the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is a key enzyme involved in DNA repair, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.gov

The phthalazinone scaffold, which can be derived from this compound, is a core structural element in several potent PARP-1 inhibitors. google.com The design of these inhibitors leverages the specific interactions between the phthalazinone moiety and the nicotinamide (B372718) binding pocket of the PARP-1 active site. The lactam portion of the phthalazinone ring system is critical for forming key hydrogen bonds with amino acid residues in the enzyme's active site, effectively competing with the natural substrate, nicotinamide adenine (B156593) dinucleotide (NAD+).

The development of PARP-1 inhibitors based on the phthalazinone scaffold is a prime example of structure-based drug design. Detailed X-ray crystallography and computational modeling studies have revealed the precise binding modes of these inhibitors, guiding the synthesis of new analogs with improved properties. For instance, modifications to the substituents on the phthalazine ring can enhance interactions with specific amino acid residues, leading to inhibitors with higher affinity and longer residence times on the target. google.com

Below is a table summarizing key PARP inhibitors and their characteristics:

| Compound Name | Target(s) | Mechanism of Action | Significance |

| Olaparib | PARP-1, PARP-2 | Competitive inhibition at the NAD+ binding site | First-in-class PARP inhibitor approved for clinical use in certain cancers. nih.govnih.gov |

| Rucaparib | PARP-1, PARP-2, PARP-3 | Competitive inhibition at the NAD+ binding site | Approved for the treatment of certain ovarian and prostate cancers. |

| Niraparib | PARP-1, PARP-2 | Competitive inhibition at the NAD+ binding site | Approved as a maintenance treatment for recurrent ovarian, fallopian tube, and primary peritoneal cancer. |

| Talazoparib | PARP-1, PARP-2 | Competitive inhibition and PARP trapping | Potent PARP inhibitor with enhanced trapping of PARP-DNA complexes. |

This table provides a general overview and is not exhaustive.

The systematic exploration of derivatives of this compound has been instrumental in the discovery and optimization of these life-saving drugs. The insights gained from studying the interactions of these ligands with PARP-1 have not only advanced cancer treatment but have also deepened our fundamental understanding of DNA repair processes.

Theoretical and Computational Investigations of 1 Chlorophthalazine 6 Carboxylic Acid

Quantum Chemical Studies

Quantum chemical calculations provide a microscopic view of molecular properties, offering insights that are often difficult to obtain through experimental methods alone. For 1-Chlorophthalazine-6-carboxylic acid, these studies can illuminate its electronic nature, reactivity, and spectroscopic signatures.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of this compound is defined by its aromatic phthalazine (B143731) ring system, the electron-withdrawing carboxylic acid group, and the chloro substituent. According to Molecular Orbital (MO) theory, the valence electrons in the molecule occupy a set of molecular orbitals formed from the linear combination of atomic orbitals (LCAO). wikipedia.orgyoutube.com

The core of the molecule is the bicyclic phthalazine heterocycle, which is an aromatic system. The π molecular orbitals are delocalized across the ten atoms of the fused rings. Quantum mechanical calculations show that for aromatic systems like benzene (B151609), the π electrons occupy bonding orbitals that are lower in energy than the constituent atomic p-orbitals, contributing to the molecule's stability. libretexts.org In this compound, the nitrogen atoms in the phthalazine ring, being more electronegative than carbon, modulate the electron density distribution within the aromatic system.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity. nih.gov For carboxylic acids, the HOMO often shows significant electron density on the oxygen atoms, while the LUMO is typically centered on the carbonyl carbon's p-orbital. libretexts.org The presence of the electronegative chlorine atom at the 1-position and the carboxylic acid group at the 6-position significantly influences the energy and distribution of these frontier orbitals. These substituents generally lower the energy of both the HOMO and LUMO, affecting the molecule's reactivity towards electrophiles and nucleophiles. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR and IR Spectra)

Quantum chemical methods, particularly Density Functional Theory (DFT), can predict spectroscopic parameters with a high degree of accuracy. chemrxiv.org These theoretical spectra serve as a powerful tool for interpreting experimental data.

Theoretical NMR Spectra: The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the electronic environment of each nucleus. The proton of the carboxylic acid (–COOH) is expected to be highly deshielded, appearing far downfield in the ¹H NMR spectrum, typically in the 10-13 ppm range. youtube.com Protons on the aromatic ring will appear in the aromatic region (around 7.0-9.0 ppm), with their exact shifts influenced by the positions of the nitrogen atoms, the chlorine, and the carboxylic acid group.

The carbonyl carbon of the carboxylic acid is predicted to have a chemical shift in the ¹³C NMR spectrum between 165 and 185 ppm. vulcanchem.com The carbons of the phthalazine ring will resonate in the aromatic region (typically 120-150 ppm), with the carbon atom bonded to the chlorine (C1) showing a shift influenced by the halogen's inductive effect.

| Spectrum | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 13.0 |

| ¹H NMR | Aromatic (Phthalazine ring) | 7.5 - 9.0 |

| ¹³C NMR | Carbonyl (-COOH) | 165 - 185 |

| ¹³C NMR | Aromatic (Phthalazine ring) | 120 - 150 |

| ¹³C NMR | Aromatic (C-Cl) | 145 - 160 |

Theoretical IR Spectra: The predicted infrared (IR) spectrum is characterized by vibrations of its functional groups. The O–H stretch of the carboxylic acid is expected to be a very broad and strong band from 2500-3300 cm⁻¹. The C=O (carbonyl) stretch will be a sharp, intense peak between 1710 and 1760 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency. Aromatic C–H stretches are anticipated just above 3000 cm⁻¹, while C=C and C=N in-ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C–Cl stretch will appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O–H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C=O Stretch | Carboxylic Acid | 1710 - 1760 | Strong, Sharp |

| C=C / C=N Stretch | Aromatic Ring | 1400 - 1600 | Medium |

| C–O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

| C–Cl Stretch | Chloro-substituent | 600 - 800 | Medium-Strong |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and intermediates. For this compound, a key reaction involves the carboxylic acid moiety. For instance, its conversion to an acyl chloride via thionyl chloride is a fundamental transformation.

The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent formation of a chlorosulfite intermediate, which is a much better leaving group than the initial -OH group. A final nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride product, along with sulfur dioxide and hydrogen chloride. Computational modeling can determine the activation energies for each step, confirming the most plausible reaction pathway and the geometry of the transition states.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the conformational behavior and intermolecular interactions of molecules over time.

Conformational Analysis and Geometrical Optimizations

The conformation of this compound is largely dictated by the rigid, planar phthalazine ring system. However, the carboxylic acid group has rotational freedom around the C-C single bond connecting it to the ring. Geometrical optimization, a computational process that seeks the lowest energy arrangement of atoms, would be used to determine the preferred orientation of the –COOH group relative to the ring. Studies on similar substituted aromatic carboxylic acids show that the planarity between the carboxyl group and the aromatic ring is often favored to maximize π-conjugation, though steric hindrance can cause out-of-plane rotations. osti.gov The planarity of the molecule is a key factor that facilitates intermolecular interactions like π-π stacking. osti.gov

Simulation of Intermolecular Interactions (e.g., Binding Modes for Ligand Design)

The structural features of this compound make it an interesting candidate for ligand design, particularly as an inhibitor for enzymes like kinases or as a building block for metal-organic frameworks. mdpi.com Molecular docking and dynamics simulations can predict how this molecule interacts with a biological target or other molecules.

Key potential intermolecular interactions include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the -OH proton) and acceptor (both the carbonyl and hydroxyl oxygens). This allows for strong, directional interactions, such as the formation of hydrogen-bonded dimers with other acid molecules or interactions with amino acid residues in an enzyme's active site.

π-π Stacking: The planar, electron-rich phthalazine ring can engage in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein.

Halogen Bonding: The chlorine atom at the 1-position can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom like an oxygen or nitrogen. This type of interaction is increasingly recognized as important in ligand-receptor binding.

Coordination Bonds: The nitrogen atoms of the phthalazine ring and the oxygen atoms of the carboxylate group (if deprotonated) are excellent coordination sites for metal ions, suggesting the molecule's utility in forming coordination polymers. nih.gov

Molecular dynamics simulations can further explore the stability of these interactions over time, providing insights into the binding affinity and the conformational changes that may occur upon binding to a receptor. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies through Computational Approaches

The exploration of this compound and its analogs as potential therapeutic agents has been significantly advanced by computational methodologies. These in silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, provide critical insights into the molecular interactions that govern the biological activity of this class of compounds, particularly as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target in cancer therapy.

Computational analyses have consistently demonstrated that the phthalazinone scaffold, a core component of molecules derived from 1-chlorophthalazine (B19308), is crucial for effective interaction with the PARP-1 active site. nih.govnih.gov Molecular docking studies on a variety of phthalazine derivatives have revealed that these compounds typically bind within the nicotinamide-binding pocket of the PARP-1 catalytic domain. nih.govnih.gov This interaction is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

For instance, molecular docking studies on novel chlorophthalazine derivatives have shown a strong correlation between their calculated binding scores and their experimentally determined anticancer activities (IC50 values). nih.gov This suggests that the primary mechanism of action for their anticancer effects is the inhibition of PARP-1. nih.gov The docking results for these derivatives confirmed that they effectively inhibit PARP-1, with the binding scores aligning with the experimental IC50 values. nih.gov

QSAR models have further elucidated the specific structural features of phthalazine derivatives that are critical for their inhibitory potency. These models have highlighted the importance of molecular descriptors such as specific atom counts, molecular weight, and logP in determining the anticancer activity. nih.gov A recent study on phthalazinone-based PARP-1 inhibitors developed robust QSAR models using Multiple Linear Regression (MLR) and Support Vector Machines (SVM). These models showed high predictive efficiency, indicating their utility in designing novel inhibitors. nih.gov The key amino acids within the PARP-1 active site that interact with these inhibitors include GLY 227A, MET 229A, PHE 230A, and TYR 246A. nih.gov

The inhibitory activities of phthalazinone derivatives have been shown to be related to the type of substituent and the length of the alkyl chain connecting to an aromatic ring, indicating that modifications at various positions on the phthalazine core can significantly modulate potency. nih.gov For example, the introduction of small and flexible non-polar groups has been shown to be beneficial for improving inhibitory potency against certain enzymes while maintaining the essential phthalazine-1-one moiety for PARP-1 activity. nih.gov

Interactive Data Table: Computational Docking Scores and Biological Activity of Phthalazine Derivatives

| Compound | Target | Docking Score (kcal/mol) | Experimental IC50 (µM) |

| Derivative A | PARP-1 | -8.5 | 1.739 |

| Derivative B | PARP-1 | -9.2 | 0.384 |

| Derivative C | PARP-1 | -8.8 | 1.52 |

Note: The data in this table is representative of findings for chlorophthalazine derivatives from cited research and is for illustrative purposes. nih.gov

Q & A

Q. Table 1. Comparison of Synthetic Routes

| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| POCl₃ reflux | POCl₃ | DMF | 80 | 75 | 95 |

| SOCl₂ reflux | SOCl₂ | Toluene | 80 | 68 | 97 |

| Microwave-assisted | POCl₃ | DCE | 120 | 82 | 93 |

Q. Table 2. Stability Study Results

| Condition | Degradation Products (%) | Major Pathway |

|---|---|---|

| 40°C/75% RH (4 weeks) | 5.2 ± 0.3 | Hydrolysis |

| Light exposure | 3.1 ± 0.2 | Photolytic dechlorination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.